4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-2-{[4-(ethanesulfonyl)phenyl]methyl}-1H-1,3-benzodiazole
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Overview
Description
4,6-Dichloro-5-(4,4-difluoropiperidin-1-yl)-2-[(4-ethylsulfonylphenyl)methyl]-1H-benzimidazole is a complex organic compound with potential applications in various fields, including pharmaceuticals and chemical research. This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-2-{[4-(ethanesulfonyl)phenyl]methyl}-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Chlorination: Introduction of chlorine atoms at the 4 and 6 positions of the benzimidazole ring.
Substitution with 4,4-Difluoropiperidine: This step involves the nucleophilic substitution of a suitable leaving group with 4,4-difluoropiperidine.
Attachment of the Ethylsulfonylphenyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.
Substitution: The chlorine atoms at the 4 and 6 positions can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups at the 4 and 6 positions.
Scientific Research Applications
4,6-Dichloro-5-(4,4-difluoropiperidin-1-yl)-2-[(4-ethylsulfonylphenyl)methyl]-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The presence of chlorine and fluorine atoms can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-5-fluoropyrimidine: Shares the dichloro substitution pattern but has a pyrimidine core instead of benzimidazole.
4,4-Difluoropiperidine hydrochloride: Contains the difluoropiperidine moiety but lacks the benzimidazole core.
Uniqueness
4,6-Dichloro-5-(4,4-difluoropiperidin-1-yl)-2-[(4-ethylsulfonylphenyl)methyl]-1H-benzimidazole is unique due to its combination of structural features, including the benzimidazole core, dichloro substitution, and the presence of both difluoropiperidine and ethylsulfonylphenyl groups. This unique structure contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-2-[(4-ethylsulfonylphenyl)methyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2F2N3O2S/c1-2-31(29,30)14-5-3-13(4-6-14)11-17-26-16-12-15(22)20(18(23)19(16)27-17)28-9-7-21(24,25)8-10-28/h3-6,12H,2,7-11H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYGCAFUMZMJKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC2=NC3=C(C(=C(C=C3N2)Cl)N4CCC(CC4)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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